Cyclopropanation Reaction Outcome: Acetoxy Cyclopropanes Remain Stable While Alkoxy Analogs Rearrange
In rhodium-catalyzed cyclopropanation of oxy-substituted ethenes with ethyl α-aroyl-α-diazoacetates, the acetoxy-substituted variant (vinyl acetate) produces stable, isolable cyclopropane products (ethyl 2-acetoxy-1-aroylcyclopropanecarboxylates) in 16–87% yield. In direct contrast, the corresponding alkoxy-substituted ethenes (trimethylsilyl vinyl ether, ethyl vinyl ether) yield only rearranged dihydrofuran products under identical reaction conditions, with no isolable cyclopropane obtained .
| Evidence Dimension | Cyclopropanation product stability |
|---|---|
| Target Compound Data | 16–87% isolated yield of stable cyclopropanes (ethyl 2-acetoxy-1-aroylcyclopropanecarboxylates) |
| Comparator Or Baseline | Alkoxy-substituted ethenes (trimethylsilyl vinyl ether, ethyl vinyl ether): 0% cyclopropane yield; rearrangement to dihydrofurans only |
| Quantified Difference | Acetoxy substrates: 16–87% cyclopropane yield; alkoxy substrates: 0% cyclopropane yield |
| Conditions | Rhodium(II)-catalyzed cyclopropanation with ethyl α-aroyl-α-diazoacetates |
Why This Matters
For synthetic chemists procuring cyclopropane building blocks, the acetoxy substituent is mandatory for obtaining stable cyclopropane products in this reaction class—alkoxy analogs are synthetically useless for cyclopropane construction under these conditions.
